MK-571

Description

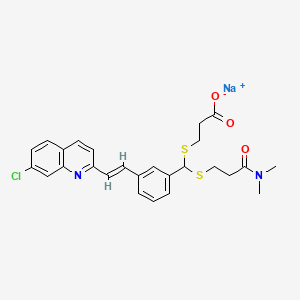

Structure

2D Structure

Properties

IUPAC Name |

sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAYQOBPAXEYLI-AAGWESIMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN2NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046358 | |

| Record name | MK-571 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115103-85-0 | |

| Record name | Verlukast sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-571 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-571 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4238L635XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of MK-571

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-571, also known as L-660,711, is a potent and selective quinoline-containing compound widely utilized in biomedical research. Initially developed as a therapeutic agent for asthma, its utility in the laboratory has expanded significantly due to its dual inhibitory functions. In vitro, this compound acts primarily as a high-affinity competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Additionally, it is a well-characterized and commonly used inhibitor of the ATP-binding cassette (ABC) transporter, Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1). This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism: Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

The primary and most potent mechanism of action of this compound is the competitive antagonism of the CysLT1 receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid. They exert their biological effects, such as smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment, by binding to CysLT receptors.[1]

This compound selectively and competitively binds to the CysLT1 receptor, thereby blocking the binding of its endogenous ligand, leukotriene D4 (LTD4).[2][3] This action prevents the G-protein-coupled receptor signaling cascade, which is typically linked to phosphatidylinositol metabolism and intracellular calcium mobilization.[1] The compound has also been described as an inverse agonist, suggesting it can reduce basal receptor activity in the absence of an agonist.[4][5]

Signaling Pathway

The following diagram illustrates the leukotriene signaling pathway and the inhibitory action of this compound.

Quantitative Data: CysLT1 Receptor Binding and Functional Antagonism

The potency of this compound as a CysLT1 antagonist has been quantified through various in vitro assays. The data below summarizes its binding affinity (Ki) and functional antagonism (pA2).

| Parameter | Species/Tissue | Assay Type | Value | Reference(s) |

| Ki | Human Lung Membranes | [³H]LTD4 Binding | 2.1 nM | [2][3][6][7] |

| Ki | Guinea Pig Lung Membranes | [³H]LTD4 Binding | 0.22 nM | [2][3][6][7] |

| pA2 | Human Trachea | LTD4-induced Contraction | 8.5 | [3][8] |

| pA2 | Guinea Pig Trachea | LTD4-induced Contraction | 9.4 | [3][8] |

| pA2 | Guinea Pig Ileum | LTD4-induced Contraction | 10.5 | [3][8] |

| pA2 | Guinea Pig Trachea | LTE4-induced Contraction | 9.1 | [3][8] |

| pA2 | Guinea Pig Ileum | LTE4-induced Contraction | 10.4 | [3][8] |

| EC50 | Not Specified | Inverse Agonist Activity | 1.3 nM | [4][5] |

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized methodology for determining the binding affinity of this compound to the CysLT1 receptor.

-

Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in CysLT1 receptors, such as guinea pig or human lung tissue, through homogenization and differential centrifugation.

-

Binding Reaction: In a microplate, combine the prepared membranes with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD4).

-

Competition: Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding sites.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient period to reach binding equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[3]

Secondary Mechanism: Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)

This compound is a widely recognized and specific inhibitor of MRP1, an ABC transporter that functions as an ATP-dependent efflux pump.[8] MRP1 exports a broad range of substrates, including glutathione conjugates, leukotriene C4 (LTC4), and numerous chemotherapeutic drugs (e.g., vincristine, etoposide).[9][10] By inhibiting MRP1, this compound blocks the efflux of these substrates, leading to their intracellular accumulation. This action is particularly relevant in cancer research, where MRP1 overexpression contributes to multidrug resistance.

Experimental Workflow: MRP1 Inhibition Assay

The following diagram outlines a typical workflow to assess MRP1 inhibition by this compound using a fluorescent substrate.

Quantitative Data: MRP1 Inhibition and Cytotoxicity

This compound's effect on MRP1-mediated resistance is typically measured by its ability to sensitize resistant cells to chemotherapy. It's important to note that this compound can exhibit inherent cytotoxicity at higher concentrations.

| Cell Line | Assay Type | Effect | Concentration | Reference(s) |

| HL60/AR | MTT Assay | Complete reversal of vincristine resistance | 30 µM | [11] |

| GLC4/ADR | MTT Assay | Complete reversal of vincristine resistance | 50 µM | [11] |

| HL60/AR, GLC4/ADR | Cytotoxicity | IC50 of this compound alone | 70-90 µM | [9] |

| HepG2.4D14 | Cytotoxicity | IC50 of this compound alone | 44.57 µM | [12] |

| Glioblastoma Cells | Cell Proliferation | Effective MRP1 inhibition | 25 µM | [10] |

| A549/DX | ATPase Activity | Full inhibition of MRP1 ATPase activity | 25 µM | [13] |

Experimental Protocol: Chemosensitization Assay

This protocol describes a method to determine if this compound can reverse MRP1-mediated drug resistance.

-

Cell Culture: Culture an MRP1-overexpressing cancer cell line (e.g., HL60/AR) and its drug-sensitive parental counterpart (e.g., HL60).

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density.

-

Drug Treatment: Treat the cells with a serial dilution of a cytotoxic drug known to be an MRP1 substrate (e.g., vincristine or etoposide). Perform this in parallel in the presence of a fixed, non-toxic concentration of this compound (e.g., 25 µM) or a vehicle control.

-

Incubation: Incubate the plates for a period sufficient to induce cell death (typically 48-72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Data Analysis: For each condition (with and without this compound), plot cell viability against the cytotoxic drug concentration to generate dose-response curves and calculate the IC50 values. A significant decrease in the IC50 of the cytotoxic drug in the presence of this compound indicates the reversal of MRP1-mediated resistance.[11]

Selectivity and Off-Target Effects

While this compound is highly selective for the CysLT1 receptor over the CysLT2 receptor and shows no activity against histamine, acetylcholine, or various prostaglandin receptors, its inhibitory action extends to other ABC transporters, notably MRP4.[2][3] Researchers should be aware of this and other potential off-target effects, such as interactions with P2Y purinergic receptors at micromolar concentrations, and design experiments with appropriate controls to ensure that observed effects are attributable to the intended mechanism.[14][15]

Conclusion

This compound is a dual-function tool compound with two well-defined in vitro mechanisms of action. It is a nanomolar-potency competitive antagonist of the CysLT1 receptor and a micromolar-potency inhibitor of the MRP1 efflux pump. This dual activity makes it an invaluable tool for studying inflammatory pathways mediated by cysteinyl leukotrienes and for investigating and overcoming multidrug resistance in cancer cell models. A thorough understanding of its potency, selectivity, and appropriate experimental application is critical for the robust interpretation of research findings.

References

- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacology of L-660,711 (this compound): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tribioscience.com [tribioscience.com]

- 5. MK 571 | Leukotriene and Related Receptor Inverse Agonists: R&D Systems [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 404 | BioChemPartner [m.biochempartner.com]

- 8. apexbt.com [apexbt.com]

- 9. Portico [access.portico.org]

- 10. Frontiers | Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme [frontiersin.org]

- 11. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MK-571 in Inhibiting MRP1 and MRP4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of MK-571 as an inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4). This compound, initially developed as a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, has been widely utilized as a tool compound to study the function and physiological relevance of these important ATP-binding cassette (ABC) transporters.[1][2][3] This guide will delve into its mechanism of action, provide quantitative data on its inhibitory activity, detail experimental protocols for its use, and present visual representations of key concepts.

Introduction to MRP1, MRP4, and this compound

Multidrug Resistance-Associated Proteins (MRPs): MRP1 and MRP4 are members of the ABCC subfamily of ABC transporters. These integral membrane proteins play a crucial role in the ATP-dependent efflux of a wide range of endogenous and xenobiotic compounds, including conjugated organic anions, cyclic nucleotides, and various drugs.[4][5] Overexpression of MRP1 and MRP4 is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to the efflux of chemotherapeutic agents and reduced treatment efficacy.

This compound: this compound is a potent, orally active, and selective competitive antagonist of the leukotriene D4 (LTD4) receptor, with Ki values of 0.22 nM and 2.1 nM in guinea pig and human lung membranes, respectively.[1][2][3] Beyond its primary pharmacology, this compound is a well-established inhibitor of both MRP1 and MRP4.[1][2][3] This dual inhibitory activity has made it an invaluable tool for investigating the physiological and pathological roles of these transporters.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of MRP1-mediated transport.[6] It directly competes with substrates for binding to the transporter, thereby blocking their efflux from the cell. While the precise binding site on MRP1 has been investigated, it is understood that this compound's interaction prevents the transport of physiological substrates like leukotriene C4 (LTC4) and various drug conjugates. The competitive nature of this inhibition has been demonstrated through kinetic studies, including Lineweaver-Burk plot analysis.

The mechanism of MRP4 inhibition by this compound is also considered to be competitive, where it vies with MRP4 substrates such as cyclic adenosine monophosphate (cAMP), prostaglandins, and certain antiviral and anticancer drugs for transport.[7]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against MRP1 and MRP4 has been quantified in various experimental systems. The following tables summarize key quantitative data, including inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), to provide a comparative overview.

Table 1: Inhibition of MRP1 by this compound

| Parameter | Value | Substrate | Cell/System | Reference |

| Ki | 0.67 µM | [3H]-Leukotriene C4 (LTC4) | MRP1-transfected HeLa cell membrane vesicles | [8] |

| IC50 | ~2.5 µM | [3H]-Leukotriene C4 (LTC4) | Membrane vesicles from MRP1-overexpressing cells | [9] |

| IC50 | 3.2 µM | Estradiol-17-β-D-glucuronide | Inside-out vesicles from MRP1-overexpressing cells | [10] |

Table 2: Reversal of MRP1-Mediated Drug Resistance by this compound

| Drug | Cell Line | This compound Concentration for Complete Reversal | Reference |

| Vincristine | HL60/AR | 30 µM | [11] |

| Vincristine | GLC4/ADR | 50 µM | [11] |

| Doxorubicin | H69/AR | 8-fold modulation ratio | [12] |

| Doxorubicin | HL60/AR | 3-fold modulation ratio | [12] |

Table 3: Inhibition of MRP4 by this compound

| Parameter | Value | Substrate | Cell/System | Reference |

| IC50 | 9.1 ± 2 µM | cAMP efflux | T84 cells | [13] |

| IC50 | 0.39 µM | Fluo-cAMP transport | MRP4-expressing Sf9 membrane vesicles | [14] |

Table 4: Reversal of MRP4-Mediated Drug Resistance by this compound

| Drug | Cell Line | This compound Concentration | Effect | Reference |

| 6-Mercaptopurine (6-MP) | HEK293/MRP4 | 50 µM | Sensitizes cells to 6-MP | [4] |

| Arsenite (AsIII) | MRP4 overexpressing cells | 10 µM | Significantly decreased IC50 of AsIII | [15] |

| Arsenite (AsIII) | MRP4 overexpressing cells | 25 µM | Significantly decreased IC50 of AsIII | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on MRP1 and MRP4.

Vesicular Transport Assay for MRP1 Inhibition

This assay measures the ATP-dependent transport of a radiolabeled substrate, such as [3H]-LTC4, into inside-out membrane vesicles prepared from cells overexpressing MRP1. The inhibitory effect of this compound is determined by its ability to reduce the accumulation of the radiolabeled substrate inside the vesicles.

Materials:

-

Membrane vesicles from MRP1-overexpressing cells (e.g., Sf9 or HEK293-MRP1)

-

[3H]-Leukotriene C4 ([3H]-LTC4)

-

This compound

-

Transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl2)

-

ATP and AMP solutions (4 mM)

-

Ice-cold wash buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Thaw membrane vesicles on ice.

-

Prepare a reaction mixture containing transport buffer, [3H]-LTC4 (at a concentration near its Km, e.g., 50 nM), and varying concentrations of this compound (or vehicle control).

-

Initiate the transport reaction by adding ATP solution to a final concentration of 4 mM. For negative controls, add an equal volume of AMP solution.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-5 minutes) to ensure initial velocity conditions.

-

Stop the reaction by adding a large volume of ice-cold wash buffer.

-

Rapidly filter the reaction mixture through a glass fiber filter under vacuum to trap the vesicles.

-

Wash the filters with additional ice-cold wash buffer to remove unbound substrate.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of ATP-dependent transport against the logarithm of the this compound concentration.

Cellular Efflux Assay for MRP4 Inhibition

This assay measures the ability of MRP4 to efflux a fluorescent substrate, such as 8-[fluo-cAMP], from intact cells overexpressing MRP4. The inhibitory effect of this compound is determined by the increased intracellular accumulation of the fluorescent substrate.

Materials:

-

HEK293 cells transfected with MRP4 (HEK293-MRP4) and control cells (e.g., transfected with an empty vector).

-

8-[fluo-cAMP]

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Protocol:

-

Seed HEK293-MRP4 and control cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in cell culture medium for a specified time (e.g., 30 minutes) at 37°C.

-

Add 8-[fluo-cAMP] to the medium to a final concentration of 0.02 mM and incubate for 1 hour at 37°C.

-

Remove the medium and wash the cells three times with ice-cold PBS to remove extracellular substrate.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, visualize the intracellular fluorescence using a fluorescence microscope.

-

Compare the fluorescence intensity in this compound-treated cells to that in vehicle-treated cells to determine the extent of efflux inhibition.

Visualizations

The following diagrams illustrate key concepts related to the inhibition of MRP1 and MRP4 by this compound.

Caption: Competitive inhibition of MRP1 by this compound.

Caption: Workflow for a vesicular transport assay.

Caption: Reversal of multidrug resistance by this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the function of MRP1 and MRP4 transporters. Its ability to competitively inhibit the efflux of a wide range of substrates has been instrumental in elucidating the role of these transporters in both normal physiology and in the context of multidrug resistance. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of MRP1 and MRP4. Further research into the development of more specific inhibitors for each transporter will be crucial for advancing our understanding and for the development of novel therapeutic strategies to overcome multidrug resistance in cancer and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (L-660711) | ABCC1/MRP4抑制剂 | MCE [medchemexpress.cn]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput assay for measurement of multidrug resistance protein-mediated transport of leukotriene C4 into membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Assay: Inhibition of MRP1 transfected in human HeLa cells assessed as inhibition of [3H]LTC4 transport by rapid filtration assay (CHEMBL1062294) - ChEMBL [ebi.ac.uk]

- 15. spandidos-publications.com [spandidos-publications.com]

The Discovery and Developmental Saga of MK-571: A CysLT1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571, also known by its laboratory code L-660,711, emerged from the laboratories of Merck Sharp & Dohme as a potent and selective antagonist of the cysteinyl leukotriene D4 (CysLT1) receptor.[1] Developed from a styrylquinoline lead structure, this orally active compound was a frontrunner in a novel class of anti-asthma therapeutics aimed at intercepting the inflammatory cascade mediated by cysteinyl leukotrienes (CysLTs).[2] This technical guide delves into the discovery, preclinical characterization, and clinical development history of this compound, providing a comprehensive overview for researchers and professionals in the field of drug development. The journey of this compound, including its potent preclinical efficacy and eventual discontinuation for asthma treatment, offers valuable insights into the complexities of pharmaceutical research and development.

Core Discovery and Preclinical Pharmacology

The initial discovery of this compound was rooted in the understanding that cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are pivotal mediators in the pathophysiology of asthma, inducing bronchoconstriction, increased vascular permeability, and mucus secretion. The development program aimed to identify a selective antagonist for the CysLT1 receptor, the primary receptor for LTD₄.

Mechanism of Action

This compound is a selective and competitive antagonist of the CysLT1 receptor.[1] Its high affinity for this receptor prevents the binding of endogenous cysteinyl leukotrienes, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. In addition to its primary target, this compound was later identified as an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1), a discovery that has led to its widespread use as a research tool in cancer and cell biology.[3][4]

Quantitative Preclinical Data

The preclinical development of this compound involved a battery of in vitro and in vivo assays to characterize its potency, selectivity, and efficacy. The key quantitative data from these seminal studies are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Tissue/Cell Line | Ligand | Parameter | Value (nM) | Reference |

| Guinea Pig Lung Membranes | [³H]LTD₄ | Kᵢ | 0.22 | [1] |

| Human Lung Membranes | [³H]LTD₄ | Kᵢ | 2.1 | [1] |

| Guinea Pig Lung Homogenates | [³H]LTD₄ | IC₅₀ | 3.1 ± 0.5 | [5] |

| Human Lung Homogenates | [³H]LTD₄ | IC₅₀ | 8.0 ± 3.0 | [5] |

| Differentiated U937 Cell Membranes | [³H]LTD₄ | IC₅₀ | 10.7 ± 1.6 | [5] |

Table 2: In Vitro Functional Antagonism of this compound

| Tissue | Agonist | Parameter | Value | Reference |

| Guinea Pig Trachea | LTD₄ | pA₂ | 9.4 | [1] |

| Guinea Pig Trachea | LTE₄ | pA₂ | 9.1 | [1] |

| Human Trachea | LTD₄ | pA₂ | 8.5 | [1] |

| Guinea Pig Trachea | LTC₄ | -log K₈ | 8.6 | [5] |

| Guinea Pig Trachea | LTD₄ | -log K₈ | 8.8 | [5] |

| Guinea Pig Trachea | LTE₄ | -log K₈ | 8.9 | [5] |

| Human Trachea | LTD₄ | -log K₈ | 8.3 ± 0.2 | [5] |

Table 3: In Vivo Preclinical Efficacy of this compound

| Animal Model | Challenge | Route of Administration | Effect | Reference |

| Anesthetized Guinea Pigs | i.v. LTD₄ | i.v. & Aerosol | Antagonized bronchoconstriction | [5] |

| Conscious Squirrel Monkeys | LTD₄ | Oral & Aerosol | Blocked bronchoconstriction | [5] |

| Conscious Squirrel Monkeys | Ascaris antigen | Oral | Blocked bronchoconstriction | [1][4] |

| Conscious Sensitized Rats | Ovalbumin | Oral | Blocked bronchoconstriction | [5] |

Key Experimental Protocols

To provide a deeper understanding of the preclinical evaluation of this compound, this section outlines the methodologies for the pivotal experiments.

[³H]LTD₄ Competitive Radioligand Binding Assay

This assay was fundamental in determining the binding affinity of this compound for the CysLT1 receptor.

Protocol:

-

Membrane Preparation: Lung tissues from guinea pigs or humans are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in the assay buffer.[6][7]

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [³H]LTD₄ and varying concentrations of this compound (or other competing ligands). The incubation is typically carried out at 30-37°C for 60 minutes to reach equilibrium.[7]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.[7][8]

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.[7]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Isolated Guinea Pig Trachea Contraction Assay

This ex vivo assay assessed the functional antagonist activity of this compound against leukotriene-induced smooth muscle contraction.

Protocol:

-

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in a physiological salt solution (e.g., Tyrode's or Krebs solution), continuously gassed with 95% O₂ and 5% CO₂ and maintained at 37°C. The trachea is cut into rings or strips.[9][10][11]

-

Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing the physiological salt solution and connected to an isometric force transducer to record changes in tension. A resting tension of approximately 1 gram is applied.[11]

-

Contraction Induction: The tracheal tissue is pre-contracted with a spasmogen such as histamine or carbachol to establish a stable baseline contraction.[9]

-

Cumulative Concentration-Response Curve: Cumulative concentrations of a CysLT agonist (e.g., LTD₄) are added to the organ bath, and the resulting contractile responses are recorded.

-

Antagonist Evaluation: To assess the effect of this compound, the tissues are pre-incubated with the antagonist for a set period before generating the agonist concentration-response curve. The rightward shift in the concentration-response curve in the presence of this compound is indicative of competitive antagonism.

-

Data Analysis: The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated to quantify the antagonist's potency.

Ascaris Antigen-Induced Bronchoconstriction in Conscious Squirrel Monkeys

This in vivo model was crucial for evaluating the efficacy of this compound in a relevant primate model of allergic asthma.

Protocol:

-

Animal Selection and Sensitization: Squirrel monkeys naturally sensitized to Ascaris suum antigen are identified through skin testing.[12]

-

Training and Instrumentation: The monkeys are trained to sit in a restraining chair and breathe through a face mask. Pulmonary mechanics, including pulmonary resistance (Rₗ) and dynamic compliance (Cₚₑₗ), are measured using a pneumotachograph and an esophageal balloon.[12]

-

Antigen Challenge: The monkeys are challenged with an aerosolized solution of Ascaris suum antigen, which induces both an immediate and a late-phase bronchoconstrictor response.[12]

-

Drug Administration: this compound is administered orally or via aerosol prior to the antigen challenge.[1]

-

Measurement of Pulmonary Function: Changes in Rₗ and Cₚₑₗ are monitored before and after the antigen challenge to assess the degree of bronchoconstriction.

-

Data Analysis: The ability of this compound to inhibit or attenuate the antigen-induced changes in pulmonary function is quantified and compared to a placebo control.

Signaling Pathways and Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Cysteinyl Leukotriene (CysLT1) Receptor Signaling Pathway

Experimental Workflow for In Vitro Antagonist Evaluation

Clinical Development and Discontinuation

This compound, and its R-enantiomer verlukast (MK-0679), progressed into clinical trials for the treatment of asthma. Early clinical studies demonstrated that this compound was a potent antagonist of LTD₄-induced bronchoconstriction in both healthy volunteers and asthmatic patients.[9] Intravenous administration of this compound significantly shifted the dose-response curve to inhaled LTD₄, indicating effective blockade of the CysLT1 receptor in humans.

However, despite the promising preclinical and early clinical data, the development of verlukast for asthma was eventually discontinued. While the precise and officially stated reasons for the discontinuation are not extensively detailed in publicly available literature, factors that can lead to such decisions in late-stage drug development include:

-

Insufficient long-term efficacy: While effective in blocking acute challenges, the overall clinical benefit in managing chronic asthma may not have been superior to existing therapies or other emerging treatments.

-

Unfavorable side-effect profile: Long-term administration may have revealed unforeseen adverse effects.

-

Pharmacokinetic challenges: Issues with oral bioavailability, metabolism, or drug-drug interactions in a broader patient population.

-

Commercial considerations: A strategic decision by the pharmaceutical company based on the competitive landscape and the potential for market success.

The experience with leukotriene receptor antagonists did, however, pave the way for the successful development and marketing of other drugs in this class, such as montelukast and zafirlukast, which became valuable additions to the asthma treatment armamentarium.

Conclusion

The story of this compound is a testament to the rigorous and often challenging process of drug discovery and development. From its rational design and potent preclinical profile to its informative, albeit ultimately unsuccessful, clinical evaluation for asthma, this compound has left a lasting legacy. It not only advanced our understanding of the role of cysteinyl leukotrienes in allergic diseases but also provided the scientific community with a valuable pharmacological tool in the form of a potent MRP1 inhibitor. The comprehensive data and methodologies established during its development continue to be a valuable resource for researchers in respiratory and inflammatory diseases.

References

- 1. Pharmacology of L-660,711 (this compound): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel leukotriene--based anti-asthma drugs: MK-886 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacology of the leukotriene antagonist verlukast: the (R)-enantiomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]

- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Late pulmonary responses induced by Ascaris allergen in conscious squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo effects of MK-571 in animal models

An In-Depth Technical Guide to the In Vivo Effects of MK-571 in Animal Models

Introduction

This compound, also known as L-660,711, is a potent and selective organic compound extensively utilized in biomedical research. It was initially developed as a powerful and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophilic inflammation.[4][5] By blocking the CysLT1 receptor, this compound effectively antagonizes these effects.[1]

Beyond its well-characterized role as a CysLT1 antagonist, this compound is also a widely recognized inhibitor of the Multidrug Resistance Protein 1 (MRP1/ABCC1), an ATP-binding cassette (ABC) transporter protein.[2][6][7] MRP1 is known for its ability to efflux a wide range of substrates from cells, including chemotherapeutic agents, contributing to multidrug resistance in cancer.[8] this compound's inhibitory action extends to other MRP family members, such as MRP4 and MRP5, which are involved in the transport of cyclic nucleotides like cGMP and cAMP.[9][10]

This dual mechanism of action makes this compound a versatile tool for investigating a variety of physiological and pathological processes in vivo. This technical guide provides a comprehensive overview of the effects of this compound in various animal models, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Effects on Allergic Airway Inflammation and Asthma

This compound has been most extensively studied in animal models of asthma and allergic airway inflammation, where its primary role as a CysLT1 antagonist is investigated.

Quantitative Data Summary

| Animal Model | Species/Strain | This compound Dosage & Route | Key Quantitative Outcomes | Reference(s) |

| Allergic Asthma | BALB/c Mice | Not specified | Inhibited pulmonary inflammatory cell infiltration, airway mucus production, and serum ovalbumin-specific IgE levels. | [11] |

| Allergic Pulmonary Inflammation | Mice | 1, 10, 100 mg/kg i.v. | Dose-dependently inhibited inflammatory cell (eosinophil) infiltration in bronchoalveolar lavage fluid (BALF) with 90% max inhibition at 100 mg/kg. Dose-dependently inhibited bronchial hyperreactivity to carbachol. Reduced lung microvascular leakage by 22% at 10 mg/kg. | [12][13] |

| Antigen-Induced Bronchoconstriction | Conscious Sensitized Rats | 0-0.5 mg/kg, oral | Produced dose-dependent inhibition of the duration of antigen-induced dyspnea. | [2] |

| LTD₄- and Ascaris-Induced Bronchoconstriction | Conscious Squirrel Monkeys | 0-1 mg/kg, oral | Blocked LTD₄- and Ascaris-induced bronchoconstriction. | [1][2] |

| LTC₄/LTD₄/LTE₄-Induced Bronchoconstriction | Anesthetized Guinea Pigs | i.v. (dosage not specified) | Antagonized bronchoconstriction induced by i.v. LTC₄, LTD₄, and LTE₄. | [1] |

Signaling Pathway: CysLT1 Receptor Antagonism

The primary mechanism of this compound in asthma models involves the blockade of the CysLT1 receptor, preventing the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.

Caption: this compound blocks the CysLT1 receptor, inhibiting leukotriene-mediated effects.

Experimental Protocol: Ovalbumin-Induced Allergic Inflammation in Mice

This protocol is a standard method for inducing an asthma-like phenotype in mice.

1. Sensitization:

-

Mice are sensitized with an intraperitoneal (i.p.) injection of ovalbumin (e.g., 8 µg) adsorbed to an adjuvant like aluminum hydroxide (alum, e.g., 2 mg) to boost the immune response.[12] This is typically repeated after a set period (e.g., 7 or 14 days).

2. Drug Administration:

-

Prior to antigen challenge, animals are divided into groups.

-

The treatment group receives this compound via a specified route (e.g., 1-100 mg/kg, i.v.).[12]

-

The control group receives a vehicle solution.

3. Antigen Challenge:

-

Several days after the final sensitization, mice are challenged by inhaling an aerosolized solution of ovalbumin (e.g., 0.5%) for a defined period (e.g., 20-30 minutes).[12]

4. Outcome Assessment:

-

Bronchoalveolar Lavage (BAL): 24-48 hours post-challenge, mice are euthanized, and their lungs are lavaged with saline. The collected BAL fluid is analyzed for total and differential inflammatory cell counts (especially eosinophils).[12]

-

Airway Hyperreactivity (AHR): AHR is measured by placing conscious animals in a whole-body plethysmograph and exposing them to increasing concentrations of a bronchoconstricting agent like methacholine. The resulting changes in respiratory function (e.g., enhanced pause or Penh) are recorded.[14]

-

Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize mucus production and cellular infiltration.

Caption: Experimental workflow for inducing and assessing allergic airway inflammation.

Effects on Cancer and Multidrug Resistance

In oncology models, the effects of this compound are primarily attributed to its inhibition of MRP1, which can reverse resistance to chemotherapy drugs.

Quantitative Data Summary

| Animal Model | Species/Strain | This compound Dosage & Route | Key Quantitative Outcomes | Reference(s) |

| Cisplatin-Resistant Lung Tumor Xenograft | Mice | Not specified, co-administered with other sensitizers | Co-administration of an MRP1 inhibitor (this compound) with sensitizer compounds abated the cytotoxic effect of the sensitizers, supporting an MRP1-mediated mechanism. | [8] |

Note: In vivo quantitative data for this compound as a standalone chemosensitizer is limited in the provided search results, but its role is strongly supported by in vitro and mechanistic studies.[8]

Signaling Pathway: MRP1 Inhibition

This compound enhances the efficacy of chemotherapeutic drugs by blocking their efflux from cancer cells via the MRP1 transporter.

Caption: this compound inhibits the MRP1 pump, increasing intracellular drug levels.

Effects on Smooth Muscle Contractility and Cyclic Nucleotide Signaling

Recent studies have explored the role of this compound as an inhibitor of MRP4 and MRP5, transporters that efflux cyclic GMP (cGMP), a key signaling molecule in smooth muscle relaxation.

Quantitative Data Summary

| Animal Model | Species/Strain | This compound Dosage & Route | Key Quantitative Outcomes | Reference(s) |

| Diet-Induced Obesity (Prostate Hypercontractility) | C57BL/6 Mice | 5 mg/kg/day, for 14 days | Reversed prostate hypercontractility. Significantly increased intracellular cGMP and cAMP levels in the prostate. | [9][15] |

| Diet-Induced Obesity (Erectile Dysfunction) | Mice | 2-week treatment (dose not specified) | Reversed impaired smooth muscle relaxation in the corpus cavernosum. Promoted a six-fold increase in intracellular cGMP. Fully reversed the ~50% lower intracavernous pressure seen in obese mice. | [10] |

Signaling Pathway: MRP4/5 Inhibition and cGMP Accumulation

By inhibiting MRP4/5, this compound prevents the removal of cGMP from smooth muscle cells, leading to enhanced relaxation. This effect is independent of its action on the CysLT1 receptor.[9]

Caption: this compound inhibits MRP4/5, causing cGMP accumulation and muscle relaxation.

Experimental Protocol: Assessment of Prostate Contractility in Obese Mice

This protocol details the methodology used to study the effects of this compound on prostate function in a model of diet-induced obesity.

1. Animal Model:

-

Adult C57BL/6 mice are divided into groups and fed either a standard chow (lean group) or a high-fat diet (obese group) for several weeks to induce obesity.[9][15]

2. Drug Treatment:

-

A subset of obese mice is treated with this compound (e.g., 5 mg/kg/day) for a specified duration (e.g., 14 days).[9][15]

3. Functional Assays (Organ Bath):

-

Mice are euthanized, and the prostate gland is isolated.

-

The tissue is mounted in an organ bath myograph chamber containing physiological salt solution.

-

Contractility is assessed by measuring the isometric force generated in response to:

-

Electrical Field Stimulation (EFS): To induce nerve-mediated contractions.[9][15]

-

Agonists: Concentration-response curves are generated for contractile agents like the α1-adrenoceptor agonist phenylephrine.[9][15]

-

Relaxing Agents: Relaxation responses are measured using agents like the nitric oxide donor sodium nitroprusside.[9][15]

-

-

For in vitro experiments, this compound (e.g., 20 µM) can be added directly to the organ bath to observe acute effects.[9][15]

4. Biochemical Analysis:

-

Prostate tissue is flash-frozen and processed to measure intracellular levels of cGMP and cAMP using methods like enzyme-linked immunosorbent assay (ELISA).[9]

Other In Vivo Applications

This compound has been applied in other animal models, demonstrating its broad utility.

Quantitative Data Summary

| Animal Model | Species/Strain | This compound Dosage & Route | Key Quantitative Outcomes | Reference(s) |

| Kidney Ischemia-Reperfusion (I/R) Injury | Sprague-Dawley Rats | 5 mg/kg, i.p. | Attenuated airway hypersensitivity (reduced Penh index) that occurs as a secondary complication of kidney I/R injury. Reduced pulmonary inflammatory response and oxidative stress. | [14] |

| Nociception (Pain) | Mice | 8-32 mg/kg, i.v. & 10-80 mg/kg, i.p. | Produced dose-dependent protection against acetic-acid-induced abdominal constriction (ED₅₀=30 mg/kg, i.v.). Was effective in the second (inflammatory) phase of the formalin response (ED₅₀=26 mg/kg, i.p.). | [16] |

| Hypoxic Pulmonary Hypertension | Mice | 0-25 mg/kg, oral, daily | Showed reversal of hypoxic pulmonary hypertension. | [2] |

Experimental Protocol: Kidney Ischemia-Reperfusion Injury in Rats

This model investigates the systemic inflammatory consequences of acute kidney injury and the protective effects of this compound.

1. Pre-treatment:

-

Sprague-Dawley rats are administered this compound (5 mg/kg, i.p.) or vehicle 15 minutes before the induction of ischemia.[14]

2. Surgical Procedure:

-

Animals are anesthetized, and a midline abdominal incision is made.

-

Ischemia is induced by bilaterally occluding the renal pedicles (arteries and veins) with clamps for a defined period (e.g., 45 minutes).[14]

-

The clamps are then released to allow reperfusion, and the incision is closed. Sham-operated animals undergo the same procedure without pedicle clamping.

3. Post-operative Care and Treatment:

-

Animals are allowed to recover.

-

Additional doses of this compound are administered at set intervals (e.g., every 12 hours) for the duration of the experiment (e.g., 24 hours).[14]

4. Assessment of Lung Injury:

-

24 hours after reperfusion, airway hypersensitivity is measured using whole-body plethysmography in response to methacholine challenge.[14]

-

Lungs are collected for analysis of inflammatory markers and oxidative stress (e.g., lipid peroxidation levels).[14]

Conclusion

This compound is a multi-target compound with significant and demonstrable in vivo effects across a range of animal models. Its well-defined roles as a CysLT1 receptor antagonist and an MRP inhibitor make it an invaluable pharmacological tool. As a CysLT1 antagonist, it effectively mitigates key features of asthma and allergic inflammation. As an MRP inhibitor, it shows potential for reversing multidrug resistance in cancer and modulating cyclic nucleotide signaling to affect smooth muscle function in conditions like prostate hypercontractility and erectile dysfunction. The data and protocols summarized in this guide highlight the versatility of this compound for researchers, scientists, and drug development professionals investigating these critical biological pathways.

References

- 1. Pharmacology of L-660,711 (this compound): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Development of novel leukotriene--based anti-asthma drugs: MK-886 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inflammation in Asthma: Mechanistic Insights and the Role of Biologics in Therapeutic Frontiers [mdpi.com]

- 6. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MK 571 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]

- 8. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cysteinyl leukotriene receptor antagonist this compound alters bronchoalveolar lavage fluid proteome in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of LTD(4)in allergic pulmonary inflammation in mice: modulation by cysLT(1)antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. This compound attenuates kidney ischemia and reperfusion-induced airway hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The antinociceptive effect of leukotriene D(4) receptor antagonist, this compound, in mice: possible involvement of opioidergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of MK-571: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571, also known as L-660,711, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1). Initially developed for the treatment of asthma, its mechanism of action also involves the inhibition of the multidrug resistance protein 1 (MRP1), also known as ABCC1. This dual activity has made this compound a valuable tool in a wide range of pharmacological research, from inflammation and respiratory diseases to oncology and virology. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex pathways and workflows.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of the CysLTR1 receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. Their binding to CysLTR1 on various cells, including smooth muscle and immune cells, triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment. By blocking this interaction, this compound effectively mitigates these pro-inflammatory and bronchoconstrictive effects.

Additionally, this compound is a well-characterized inhibitor of MRP1, an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of substrates, including various anticancer drugs and conjugated organic anions. This inhibition can reverse multidrug resistance in cancer cells and modulate the disposition of other MRP1 substrates.

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters of this compound, including its binding affinity (Ki) and functional inhibition (IC₅₀/pA₂) for the CysLTR1 receptor, as well as its inhibitory activity against MRP1.

Table 1: CysLTR1 Antagonist Activity of this compound

| Species | Preparation | Ligand | Parameter | Value | Reference(s) |

| Guinea Pig | Lung Membranes | [³H]LTD₄ | Ki | 0.22 nM | |

| Human | Lung Membranes | [³H]LTD₄ | Ki | 2.1 nM | |

| Guinea Pig | Trachea | LTD₄ | pA₂ | 9.4 | |

| Guinea Pig | Ileum | LTD₄ | pA₂ | 10.5 | |

| Human | Trachea | LTD₄ | pA₂ | 8.5 | |

| Guinea Pig | Lung Membranes | [³H]LTC₄ | IC₅₀ | 23 µM | |

| Human | Lung Membranes | [³H]LTC₄ | IC₅₀ | 32 µM | |

| - | CysLT₁ Receptor | - | EC₅₀ | 1.3 nM |

Table 2: MRP1 Inhibitory Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference(s) |

| HEK293 | Etoposide-induced cytotoxicity | IC₅₀ | 0.06 µM | |

| HL60/AR | Vincristine resistance reversal | Concentration for complete reversal | 30 µM | |

| GLC4/ADR | Vincristine resistance reversal | Concentration for complete reversal | 50 µM | |

| HepG2.4D14 | Cytotoxicity | IC₅₀ | 44.57 µM |

Signaling Pathways and Mechanisms

The following diagrams illustrate the cysteinyl leukotriene signaling pathway and the mechanism of action of this compound, as well as a typical experimental workflow for its evaluation.

Pharmacokinetics

The pharmacokinetic profile of this compound exhibits significant interspecies variability and is characterized by stereoselectivity, with the S(+) and R(-) enantiomers showing different clearance rates. In humans, this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours. The elimination kinetics appear to be nonlinear, with AUC values increasing more than proportionally with the dose, suggesting saturation of clearance pathways. The compound is extensively bound to plasma proteins (>99.5%).

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for this compound and its R-enantiomer, verlukast, across different species and routes of administration.

Table 3: Pharmacokinetic Parameters of this compound (Racemate) and its Enantiomers

| Species | Compound | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | Bioavailability (%) | Reference(s) |

| Human | This compound | Oral | 100-600 mg | 1-2 | - | - | - | - | - | - | |

| Verlukast (R-enantiomer) | Oral | 75 mg | ~2 | ~1500 | ~6000 | - | - | - | ~100 | ||

| Verlukast (R-enantiomer) | Oral | 250 mg | ~2 | ~6000 | ~30000 | - | - | - | ~100 | ||

| Verlukast (R-enantiomer) | Oral | 500 mg | ~2 | ~15000 | ~80000 | - | - | - | ~100 | ||

| This compound | IV | up to 1500 mg | - | - | Dose-dependent (non-linear) | S(+) > R(-) | <0.14 (initial) | - | - | ||

| Rat | This compound (S-enantiomer) | IV | 10 mg/kg | - | - | - | 3.7x faster than R(-) | - | - | - | |

| This compound (S-enantiomer) | Oral | - | - | - | - | - | - | - | 75 | ||

| This compound (R-enantiomer) | Oral | - | - | - | - | - | - | - | 71 | ||

| Dog | This compound (R-enantiomer) | IV | 10 mg/kg | - | - | - | Faster than S(+) | - | - | - | |

| Monkey | This compound (R-enantiomer) | IV | 10 mg/kg | - | - | - | Faster than S(+) | - | - | - |

Note: Data is limited and compiled from various sources. "-" indicates data not available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Radioligand Binding Assay for CysLTR1

Objective: To determine the binding affinity (Ki) of this compound for the CysLTR1 receptor.

Materials:

-

Membrane preparation from guinea pig or human lung tissue, or cells expressing CysLTR1.

-

[³H]LTD₄ (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled LTD₄ (1 µM, for non-specific binding) or varying concentrations of this compound.

-

50 µL of [³H]LTD₄ (final concentration ~0.5-1.0 nM).

-

100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

-

Washing: Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

LTD₄-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of this compound in antagonizing LTD₄-induced bronchoconstriction.

Materials:

-

Male Hartley guinea pigs (300-400 g).

-

Urethane (anesthetic).

-

Leukotriene D₄ (LTD₄).

-

This compound.

-

Tracheal cannula.

-

Jugular vein cannula.

-

Ventilator.

-

Pressure transducer to measure pulmonary inflation pressure.

-

Data acquisition system.

Procedure:

-

Animal Preparation: Anesthetize the guinea pig with urethane (e.g., 1.5 g/kg, i.p.).

-

Surgical Preparation: Perform a tracheotomy and insert a tracheal cannula connected to a ventilator. Cannulate the jugular vein for intravenous administration of compounds.

-

Ventilation: Ventilate the animal with room air at a constant volume (e.g., 1 mL/100g body weight) and frequency (e.g., 60 breaths/min).

-

Measurement of Bronchoconstriction: Monitor pulmonary inflation pressure continuously. An increase in inflation pressure reflects bronchoconstriction.

-

Drug Administration:

-

Administer this compound or vehicle intravenously via the jugular vein cannula.

-

After a predetermined pretreatment time (e.g., 5-15 minutes), administer an intravenous bolus of LTD₄ (e.g., 0.5-1 µg/kg).

-

-

Data Recording: Record the peak increase in pulmonary inflation pressure following the LTD₄ challenge.

-

Data Analysis: Compare the LTD₄-induced bronchoconstriction in this compound-treated animals to that in vehicle-treated controls. Calculate the percentage inhibition of the bronchoconstrictor response.

MRP1 Inhibition Assay using Calcein-AM

Objective: To assess the inhibitory effect of this compound on MRP1-mediated efflux.

Materials:

-

MRP1-overexpressing cells (e.g., H69AR) and their parental sensitive cell line (e.g., H69).

-

Calcein-AM (a fluorescent substrate of MRP1).

-

This compound.

-

Probenecid (another MRP inhibitor, can be used as a positive control).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorometer or flow cytometer.

Procedure:

-

Cell Culture: Culture the MRP1-overexpressing and parental cells to confluency.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle in culture medium for 10-30 minutes at 37°C.

-

Substrate Loading: Add calcein-AM (e.g., final concentration of 25 nM) to the cells and incubate for an additional 30 minutes at 37°C.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular calcein-AM.

-

Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorometer or flow cytometer.

-

Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that in vehicle-treated cells. An increase in intracellular calcein fluorescence indicates inhibition of MRP1-mediated efflux.

HPLC Method for Quantification of this compound in Plasma

Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic studies.

Materials:

-

HPLC system with a fluorescence detector.

-

Chiral stationary phase column (for stereoselective analysis).

-

Acetonitrile, methanol, water (HPLC grade).

-

Formic acid or other mobile phase modifier.

-

Plasma samples containing this compound.

-

Internal standard.

-

Solid-phase extraction (SPE) cartridges.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

Add internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Further purify the supernatant using SPE.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Detection:

-

Fluorescence Detector: Excitation wavelength of ~340 nm and emission wavelength of ~440 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound in blank plasma.

-

Calculate the concentration of this compound in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

-

Conclusion

This compound is a valuable pharmacological tool with well-defined pharmacodynamic actions as a CysLTR1 antagonist and an MRP1 inhibitor. Its pharmacokinetic properties, however, are complex, exhibiting non-linearity and stereoselectivity, which necessitates careful consideration in experimental design and data interpretation. The data and protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies, facilitating a deeper understanding of its biological effects and enabling robust and reproducible experimental outcomes. Further research to fully elucidate the complete pharmacokinetic profiles across various species would be beneficial for translational studies.

MK-571: A Technical Guide for Investigating Leukotriene Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Initially developed for its potential therapeutic effects in asthma, it has become an invaluable pharmacological tool for researchers studying the physiological and pathological roles of cysteinyl leukotrienes (cys-LTs).[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying leukotriene signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in a research setting.

Cysteinyl leukotrienes—leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4)—are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[5][6] They are key players in inflammatory responses and have been implicated in the pathophysiology of various diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[6][7] this compound's high affinity and selectivity for the CysLT1 receptor make it an ideal agent for dissecting the specific contributions of this receptor to cys-LT-mediated signaling events.[1][2]

Beyond its activity at the CysLT1 receptor, this compound is also known to inhibit multidrug resistance-associated proteins (MRPs), particularly MRP1 and MRP4.[8][9] This dual activity should be taken into consideration when designing and interpreting experiments, as MRPs are involved in the cellular efflux of various molecules, including some leukotrienes.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (E)-3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]-propanoic acid, sodium salt | [10] |

| Alternate Names | L-660,711, Verlukast | [10][11] |

| CAS Number | 115103-85-0 (sodium salt) | [11][12] |

| Molecular Formula | C26H26ClN2NaO3S2 | [11][12] |

| Molecular Weight | 537.07 g/mol | [11][12] |

| Purity | ≥96% | [11] |

| Solubility | DMSO: 10 mg/mL, Water: 20 mg/mL, Ethanol: 1 mg/mL | [10] |

Mechanism of Action

This compound is a competitive antagonist of the CysLT1 receptor.[13] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligands, primarily LTD4 and, to a lesser extent, LTC4.[13] This blockade inhibits the downstream signaling cascades typically initiated by cys-LT binding to the CysLT1 receptor.

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and cellular proliferation.[8]

Furthermore, activation of the CysLT1 receptor can lead to the phosphorylation of extracellular signal-regulated kinases (ERK).[10] this compound has been shown to block LTD4-induced mast cell proliferation and cytokine production by inhibiting this pathway.[8]

In addition to its primary mode of action, this compound also functions as an inhibitor of multidrug resistance proteins (MRPs), specifically MRP1 and MRP4.[8][9] This can be a confounding factor in experiments, as MRPs are involved in the transport of various molecules across cell membranes, including cys-LTs. Therefore, it is crucial to consider this off-target effect when interpreting results.

Quantitative Data

The following tables summarize the quantitative data for this compound's activity from various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency

| Parameter | Species/System | Value | Reference |

| Ki | Guinea Pig Lung Membranes ([3H]LTD4 binding) | 0.22 nM | [6][8][13][14] |

| Ki | Human Lung Membranes ([3H]LTD4 binding) | 2.1 nM | [6][8][13][14] |

| EC50 (Inverse Agonist Activity) | Human CysLT1 Receptor | 1.3 nM | [15][16] |

| pA2 (LTD4-induced contraction) | Guinea Pig Trachea | 9.4 | [6][15][16] |

| pA2 (LTD4-induced contraction) | Guinea Pig Ileum | 10.5 | [6][15][16] |

| pA2 (LTE4-induced contraction) | Guinea Pig Trachea | 9.1 | [6] |

| pA2 (LTE4-induced contraction) | Guinea Pig Ileum | 10.4 | [6] |

| pA2 (LTD4-induced contraction) | Human Trachea | 8.5 | [13] |

In Vitro Functional Activity

| Assay | Cell Line/System | Effect | IC50/EC50 | Reference |

| HCV Replication Inhibition | Huh7.5 cells (genotype 1b HCV-SGR) | Dose-dependent decrease in HCV RNA | 9.0 ± 0.3 μM | [5][17] |

| Cytotoxicity | Huh7.5 cells | - | >100 μM | [5] |

| Cytotoxicity | HepG2.4D14 cells | - | 44.57 µM | [18] |

| Potentiation of Etoposide Cytotoxicity | HEK293 cells | - | 0.06 µM | [8] |

| Inhibition of S1P Secretion | RBL-2H3 cells and mast cells | Markedly suppressed constitutive and Ag-stimulated S1P secretion | 15 µM (concentration used) | [8] |

| Reversal of Vincristine Resistance | HL60/AR cells | Complete reversal | 30 µM | [9] |

| Reversal of Vincristine Resistance | GLC4/ADR cells | Complete reversal | 50 µM | [9] |

| Inhibition of LTC4 binding | Guinea pig lung | Essentially inactive | 23 ± 11 μM | [14] |

| Inhibition of LTC4 binding | Human lung | Essentially inactive | 32 μM | [14] |

In Vivo Activity

| Animal Model | Effect | Dosage | Reference |

| Conscious Squirrel Monkeys | Blocked LTD4- and Ascaris-induced bronchoconstriction | 0-1 mg/kg (oral) | [8] |

| Hypoxic Pulmonary Hypertension (Mice) | Reversal of PH and protection from hypoxic PH | 0-25 mg/kg (oral, daily) | [8] |

| Conscious Sensitized Rats | Dose-dependent inhibition of antigen-induced dyspnea | 0-0.5 mg/kg (oral) | [8] |

| Ovalbumin-induced Asthma (Mice) | Improved lung function, decreased IL-4 and IL-5 | 5 mg/kg | [10] |

| Ovalbumin-induced Asthma (Mice) | Dose-dependent inhibition of inflammatory cell infiltration | 1, 10, 100 mg/kg | [6] |

| Obese Mice with Erectile Dysfunction | Full reversal of lower relaxing responses and ICP | - | [19] |

| Obese Mice with Prostate Hypercontractility | Reversed prostate hypercontractility | 5 mg/kg/day (14 days) | [20] |

Experimental Protocols

In Vitro Radioligand Binding Assay for CysLT1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.

Materials:

-

Membrane preparations from cells expressing the CysLT1 receptor (e.g., guinea pig or human lung membranes).

-

[3H]-LTD4 (radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Add the serially diluted this compound or vehicle (for total binding) to the wells.

-

Add a fixed concentration of [3H]-LTD4 (typically at a concentration near its Kd value) to each well to initiate the binding reaction.

-

To determine non-specific binding, add a high concentration of unlabeled LTD4 to a separate set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit LTD4-induced intracellular calcium mobilization.

Materials:

-

Cells expressing the CysLT1 receptor (e.g., CHO or HEK293 cells stably transfected with the CysLT1 receptor).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

LTD4 (agonist).

-

This compound.

-

Probenecid (to prevent dye leakage).

-

A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.

Procedure:

-

Seed the CysLT1-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with a physiological buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Measure the baseline fluorescence.

-

Add a fixed concentration of LTD4 (typically the EC80 concentration) to stimulate the cells.

-

Immediately measure the change in fluorescence over time using a fluorescence plate reader.

-

The inhibition of the LTD4-induced calcium signal by this compound is used to determine its IC50 value.

In Vivo Bronchoconstriction Assay in Guinea Pigs

Objective: To evaluate the in vivo efficacy of this compound in antagonizing LTD4-induced bronchoconstriction.

Materials:

-

Male Hartley guinea pigs.

-

Anesthetic (e.g., pentobarbital).

-

Tracheal cannula and ventilator.

-

Pressure transducer to measure pulmonary inflation pressure.

-

LTD4 (agonist).

-

This compound.

-

Vehicle for drug administration (e.g., saline).

Procedure:

-

Anesthetize the guinea pig and cannulate the trachea.

-

Artificially ventilate the animal at a constant volume and frequency.

-

Monitor and record the pulmonary inflation pressure as an index of bronchoconstriction.

-

Administer this compound or vehicle via the desired route (e.g., intravenously or orally) at a specified time before the agonist challenge.

-

Administer a bolus of LTD4 intravenously to induce bronchoconstriction.

-

Record the peak increase in pulmonary inflation pressure.

-

The ability of this compound to inhibit the LTD4-induced increase in pulmonary inflation pressure is a measure of its in vivo antagonist activity. Dose-response curves can be generated to determine the ED50 value.

Mandatory Visualizations

Leukotriene Signaling Pathway

Caption: Leukotriene biosynthesis and CysLT1 receptor signaling pathway.

Experimental Workflow for In Vitro Screening of CysLT1 Receptor Antagonists

Caption: Workflow for screening and identifying CysLT1 receptor antagonists.

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricate roles of cysteinyl leukotrienes and the CysLT1 receptor in health and disease. Its high potency and selectivity, coupled with a well-characterized pharmacological profile, allow for precise interrogation of leukotriene signaling pathways. However, its inhibitory effects on MRP transporters necessitate careful experimental design and data interpretation. This guide provides a comprehensive resource to aid researchers in the effective utilization of this compound, from understanding its fundamental properties to implementing detailed experimental protocols. By leveraging the information and methodologies presented herein, scientists can continue to unravel the complexities of leukotriene biology and its implications for human health.

References

- 1. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]